alpha-Bromophenylacetic acid
Overview
Description
Alpha-bromophenylacetic acid is a compound that is related to various research areas, including organic synthesis and medicinal chemistry. It is structurally related to phenylacetic acid, a simple aromatic carboxylic acid, with the addition of a bromine atom at the alpha position relative to the carboxylic acid group.
Synthesis Analysis
The synthesis of alpha-bromophenylacetic acid derivatives can be achieved through different synthetic routes. One efficient method involves the synthesis of alpha-iodo/bromo-alpha,beta-unsaturated aldehydes/ketones from propargylic alcohols using Au/Mo bimetallic catalysis. This method is notable for its low catalyst loadings, mild reaction conditions, and good to excellent diastereoselectivity . Another approach for synthesizing related compounds, such as (E)-alpha-bromoacrylates, uses a novel reagent in the Honer-Wadsworth-Emmons (HWE) reaction, which provides high stereoselectivity and serves as a precursor for various C-C bond formations .
Molecular Structure Analysis
The molecular structure of alpha-bromophenylacetic acid derivatives can be complex, with the potential for various conformers in the gas phase. A study on a related compound, alpha-methoxy phenylacetic acid, revealed a rich conformational landscape through rotational spectroscopy. This study provided high-level structural and intramolecular dynamics information, which is crucial for understanding the behavior of such molecules .
Chemical Reactions Analysis
Alpha-bromophenylacetic acid and its derivatives can participate in various chemical reactions. For instance, N(alpha)-protected alpha-amino acid bromides, which can be generated from corresponding amino acids, have been used in peptide bond formations, even in sequences that are difficult to assemble . Additionally, the radical bromination of alpha-amino acids has been employed to synthesize beta-hydroxy-alpha-amino acid derivatives, showcasing the reactivity of brominated intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of alpha-bromophenylacetic acid derivatives are influenced by their molecular structure. For example, the presence of bromine atoms can significantly affect the compound's reactivity and physical properties, such as boiling point and solubility. Moreover, natural bromophenols isolated from marine red algae, which share structural similarities with alpha-bromophenylacetic acid, have shown significant DPPH radical-scavenging activity, indicating potential antioxidant properties .
Relevant Case Studies
Case studies involving alpha-bromophenylacetic acid derivatives often focus on their application in organic synthesis and medicinal chemistry. For example, the stereoselective synthesis of alpha-trifluoromethylated alpha-amino acids demonstrates the utility of brominated intermediates in producing compounds with potential pharmaceutical applications . The isolation of natural bromophenols with antioxidant activity from marine sources also highlights the relevance of brominated aromatic compounds in the search for new therapeutic agents .
Scientific Research Applications
Chemical Stability and Degradation Analysis
- Alpha-Bromophenylacetic acid's stability in 50% aqueous methanol was scrutinized, revealing its rapid degradation and unsuitability as a model analyte for chiral separations. This finding was supported by capillary electrophoresis (CE) and mass spectrometry, indicating its instability in polar solvents like 50% aqueous methanol. The degradation products, including alpha-hydroxyphenylacetic and alpha-methoxyphenylacetic acids, were identified, and the degradation process followed first-order reaction kinetics (Jáč et al., 2020).
Cobalt-catalyzed Chemical Synthesis
- Alpha-Bromophenylacetic acid was used in cobalt-catalyzed annulations with styrenes, yielding gamma-lactones. The reaction showcased compatibility with various functionalities like halogen, ester, and nitro groups, highlighting the acid's potential in diverse chemical syntheses (Nguyen et al., 2021).
Enantiomeric Resolution and Crystallization-Induced Dynamic Resolution (CIDR)
- Alpha-Bromophenylacetic acid was involved in coordination-mediated resolution processes using optically pure chiral acids, leading to the formation of binuclear copper(II) complexes. These resolutions were significant for certain halo-substituted variants of the acid, though racemic results were obtained for some. Notably, spontaneous racemization of certain acids led to CIDR, enhancing yield (Xu et al., 2005).
Medical Imaging and Drug Development
- A study synthesized a mimetic of sialyl LewisX, conjugated with diethylenetriaminepentaacetic acid (DTPA) via alpha-Bromophenylacetic acid. This conjugate aimed to target inflammation sites and, through complexation with gadolinium or radionuclides, serve as a contrast agent for medical imaging (Fu et al., 2002).
Biological and Enzyme Studies
- Alpha-Bromophenylacetic acid derivatives showed inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin synthesis. This study elucidated the derivatives' interaction with the enzyme and suggested their potential application in treating hyperpigmentation disorders (Cui et al., 2015).
Microbial Hydroxylation and Drug Synthesis
- Microbial hydroxylation of alpha-Bromophenylacetic acid led to the formation of a key intermediate for synthesizing melatonin receptor agonists and sodium hydrogen exchange compounds, showcasing the acid's utility in drug synthesis and biotransformation processes (Deshpande et al., 2008).
Safety And Hazards
Alpha-Bromophenylacetic acid causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, clothing, eye protection, and face protection should be worn, and it should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-bromo-2-phenylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKFRZBXTKUFIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314228 | |
Record name | Bromophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401314228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Bromophenylacetic acid | |
CAS RN |
4870-65-9 | |
Record name | Bromophenylacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4870-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromo(phenyl)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004870659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4870-65-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59241 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bromophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401314228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromo(phenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.161 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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